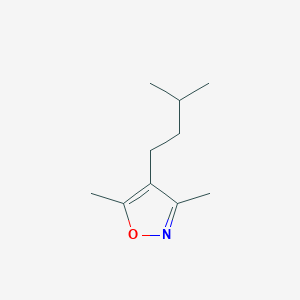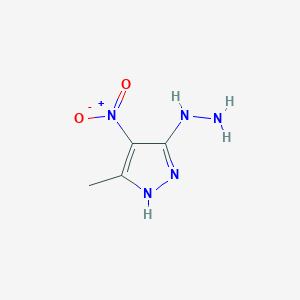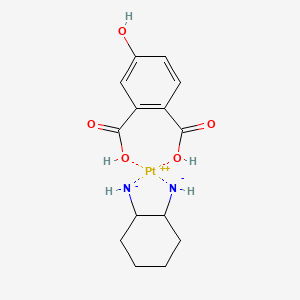
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) is a coordination compound that features platinum in the +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) typically involves the reaction of platinum(II) chloride with cyclohexane-1,2-diamine and 4-hydroxyphthalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum(II) chloride in a suitable solvent.
- Adding cyclohexane-1,2-diamine to the solution and allowing the reaction to proceed.
- Introducing 4-hydroxyphthalic acid to the mixture and maintaining the reaction conditions to facilitate complex formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) undergoes various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the 4-hydroxyphthalato ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of other ligands in the presence of a suitable solvent and sometimes a catalyst.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or other peroxides.
Reduction Reactions: May involve reducing agents like sodium borohydride or hydrazine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new platinum complexes with different ligands, while oxidation and reduction reactions alter the oxidation state of the platinum center.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate ligand exchange and redox processes.
Biology and Medicine
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) has shown potential in cancer treatment, similar to other platinum-based drugs like cisplatin. Its unique structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit cancer cell proliferation.
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) in cancer treatment involves the formation of platinum-DNA adducts. These adducts disrupt the DNA structure, preventing replication and transcription, ultimately leading to cell death. The compound targets rapidly dividing cancer cells, making it effective in inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) is unique due to its specific ligand arrangement, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for reduced side effects and enhanced efficacy makes it a promising candidate for further research and development.
Properties
CAS No. |
65296-82-4 |
|---|---|
Molecular Formula |
C14H18N2O5Pt |
Molecular Weight |
489.39 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;4-hydroxyphthalic acid;platinum(2+) |
InChI |
InChI=1S/C8H6O5.C6H12N2.Pt/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;7-5-3-1-2-4-6(5)8;/h1-3,9H,(H,10,11)(H,12,13);5-8H,1-4H2;/q;-2;+2 |
InChI Key |
ZFDPCROUNNDRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C1=CC(=C(C=C1O)C(=O)O)C(=O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)

![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
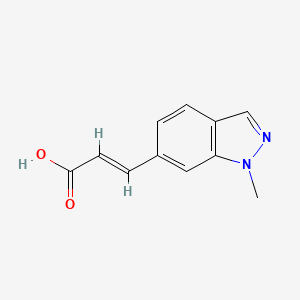
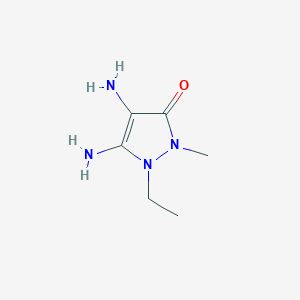
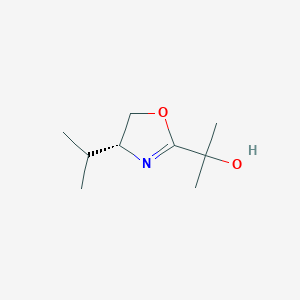
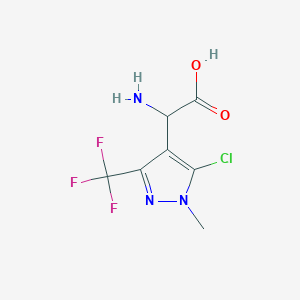
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
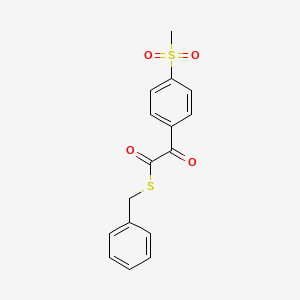
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
